molecular formula C9H12N2O2S B1420165 N-(4-aminophenyl)cyclopropanesulfonamide CAS No. 1203167-56-9

N-(4-aminophenyl)cyclopropanesulfonamide

Cat. No.: B1420165
CAS No.: 1203167-56-9
M. Wt: 212.27 g/mol
InChI Key: CZMQONHLYNJQKU-UHFFFAOYSA-N
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Description

N-(4-aminophenyl)cyclopropanesulfonamide is a chemical compound of interest in scientific research, particularly within medicinal chemistry and pharmacology. Its structure, featuring both a sulfonamide group and a cyclopropane ring, makes it a valuable intermediate for the synthesis of more complex molecules and a candidate for probing biological activity. Sulfonamides are a well-known class of compounds with a history of antimicrobial properties, acting through the inhibition of dihydropteroate synthase (DHPS) in the bacterial folate biosynthesis pathway . Beyond this, sulfonamide derivatives are extensively investigated for their potential to modulate a wide range of human enzymes, such as carbonic anhydrases . Researchers utilize this compound to explore structure-activity relationships and develop novel enzyme inhibitors. It is supplied strictly for research and development purposes in laboratory settings. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(4-aminophenyl)cyclopropanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c10-7-1-3-8(4-2-7)11-14(12,13)9-5-6-9/h1-4,9,11H,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZMQONHLYNJQKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Synthesis of 4-Nitrophenylcyclopropanesulfonamide

  • Reagents : Cyclopropanesulfonyl chloride, 4-nitroaniline, DIPEA.
  • Conditions : Similar to Method 1.

Step 2: Nitro-to-Amine Reduction

  • Reagents : Hydrogen gas, palladium on activated carbon (5% Pd/C), ethanol.
  • Conditions :
    • 5 bar H₂ pressure, 80°C, 1 hour.
    • Post-reaction, filter catalyst, concentrate under reduced pressure, and crystallize.

Key Findings :

  • Yield : ~70% (based on analogous morpholinone reductions).
  • Catalyst Efficiency : Pd/C achieves complete conversion under optimized pressure and temperature.

Comparative Analysis of Methods

Parameter Direct Sulfonylation Nitro Reduction Pathway
Steps Single-step Two-step
Key Reagents DIPEA, sulfonyl chloride Pd/C, H₂
Reaction Time 30 minutes 1 hour (hydrogenation)
Yield Moderate to high High
Purification Column chromatography Crystallization

Optimization Insights

  • Temperature Control : Maintaining 38–43°C during exothermic reactions prevents side-product formation.
  • pH Management : Alkaline conditions (pH 12–12.5) enhance reaction efficiency in analogous syntheses.
  • Solvent Selection : Ethanol/water mixtures facilitate crystallization, improving purity.

Industrial Scalability Considerations

Chemical Reactions Analysis

Types of Reactions

N-(4-aminophenyl)cyclopropanesulfonamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while substitution reactions can produce various alkylated or acylated derivatives .

Scientific Research Applications

N-(4-aminophenyl)cyclopropanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-aminophenyl)cyclopropanesulfonamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the cyclopropanesulfonamide moiety can interact with hydrophobic regions. These interactions can affect the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Substituent Variations on the Cyclic Scaffold

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
N-(4-aminophenyl)cyclopropanesulfonamide 4-aminophenyl, cyclopropane-sulfonamide C₉H₁₂N₂O₂S 212.27 Primary amine for conjugation; drug intermediate
N-(3-amino-4-methylcyclopentyl)cyclopropanesulfonamide 3-amino-4-methylcyclopentyl, cyclopropane-sulfonamide C₁₀H₁₉N₂O₂S 243.34 Cyclopentyl backbone; potential kinase inhibitor intermediate
N-(4-formylphenyl)cyclopropanesulfonamide 4-formylphenyl, cyclopropane-sulfonamide C₁₀H₁₁NO₃S 225.26 Aldehyde group for Schiff base formation; synthetic precursor
N-(4-hydroxyphenyl)benzenesulfonamide 4-hydroxyphenyl, benzene-sulfonamide C₁₂H₁₁NO₃S 249.29 Hydrogen-bonding via hydroxyl; crystallography studies

Key Observations :

  • Cyclopropane vs.
  • Functional Group Diversity : The primary amine in the target compound allows for nucleophilic reactions (e.g., amide coupling), whereas the formyl group in N-(4-formylphenyl)cyclopropanesulfonamide enables condensation reactions .

Complex Heterocyclic Derivatives

Compound Name (Abbreviated) Heterocyclic System Molecular Weight (g/mol) Notable Features References
N-((1S,3R,4S)-3-ethyl-4-(imidazo[4,5-d]pyrrolo[2,3-b]pyridin-1-yl)cyclopentyl)cyclopropanesulfonamide Imidazo-pyrrolo-pyridine ~490 (MS m/z) Kinase inhibition; high binding specificity
N-(3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)cyclopentyl)cyclopropanesulfonamide Imidazo-pyrrolo-pyrazine 490 (MS m/z) Anticancer candidate; optimized solubility
This compound None (base structure) 212.27 Foundational scaffold for complex derivatives

Key Observations :

  • The target compound serves as a precursor to these heterocyclic derivatives, which exhibit enhanced bioactivity due to aromatic stacking and hydrogen-bonding interactions .
  • Modifications like ethyl or methyl groups on the cyclopentyl ring (e.g., in N-((1S,3R,4S)-3-ethyl-4-(imidazo...) improve metabolic stability .

Physicochemical and Spectral Properties

Property This compound N-(4-formylphenyl)cyclopropanesulfonamide N-(4-hydroxyphenyl)benzenesulfonamide
Boiling Point Not reported 400.5±47.0 °C (predicted) Not reported
Density Not reported 1.39±0.1 g/cm³ Not reported
pKa Not reported 7.91±0.20 (predicted) ~8.5 (estimated for -OH and -SO₂NH₂)
LC/MS Data Not available Not available Not available
Hydrogen Bonding Likely via -NH₂ and -SO₂NH Limited (no -OH/-NH₂) Strong (N–H⋯O, O–H⋯O)

Key Observations :

  • Limited experimental data exist for the target compound, but predictions for analogs suggest moderate polarity and solubility .
  • N-(4-hydroxyphenyl)benzenesulfonamide’s crystallographic data highlight robust hydrogen-bonding networks, which may influence its solid-state stability compared to the target compound .

Biological Activity

N-(4-aminophenyl)cyclopropanesulfonamide is a chemical compound that has garnered interest due to its potential biological activities, including enzyme inhibition and antimicrobial properties. This article explores its synthesis, biological mechanisms, and various research findings related to its activity.

This compound has the molecular formula C₉H₁₂N₂O₂S and a molecular weight of 212.27 g/mol. The synthesis typically involves reducing 4-nitrophenylcyclopropanesulfonamide using agents like hydrogen in the presence of palladium or iron powder in acidic conditions. The compound can undergo various reactions, including oxidation and substitution, which allow for the formation of derivatives with potentially enhanced biological activity.

The mechanism of action for this compound involves its interaction with biological molecules through hydrogen bonding and hydrophobic interactions. The amino group can form hydrogen bonds with target enzymes or receptors, while the cyclopropanesulfonamide moiety may interact with hydrophobic regions, influencing enzyme activity and potentially leading to therapeutic effects.

Antimicrobial Properties

Recent studies have shown that derivatives of this compound exhibit significant antimicrobial activities. For example, compounds synthesized from this base structure demonstrated moderate to strong activity against various Gram-positive and Gram-negative bacteria, as well as fungi such as Saccharomyces cerevisiae.

Microorganism Activity
Staphylococcus aureusModerate to Strong
Micrococcus luteusModerate to Strong
Bacillus subtilisModerate to Strong
Saccharomyces cerevisiaeModerate to Strong

These findings suggest that this compound could be a lead compound in developing new antimicrobial agents.

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor. In particular, studies have investigated its effects on DNA methyltransferases (DNMTs), which are crucial in epigenetic regulation. Certain derivatives were found to inhibit DNMT1, DNMT3A, and DNMT3B effectively, leading to reactivation of silenced genes in leukemia cells . This property indicates potential applications in cancer therapy.

Case Studies

  • Cytotoxicity Against Leukemia Cells : A study reported that derivatives of this compound exhibited cytotoxic effects on leukemia KG-1 cells comparable to established chemotherapeutic agents. The structure-activity relationship revealed that specific modifications enhanced potency against DNMTs .
  • Antidiabetic Activity : Other derivatives have shown promising results in inhibiting enzymes related to carbohydrate metabolism, such as α-amylase and α-glucosidase. This suggests potential applications in managing diabetes alongside antimicrobial properties .

Q & A

Basic Research Question

  • X-ray Crystallography : Resolves molecular conformation, hydrogen bonding, and packing. For example, orthorhombic crystals (space group P2₁2₁2₁) with unit cell parameters a = 5.0598 Å, b = 14.7702 Å, c = 35.026 Å confirm V-shaped conformations and dihedral angles between aromatic rings (e.g., 45.86° in related compounds) .
  • NMR Spectroscopy : ¹H and ¹³C NMR identify sulfonamide NH (~10.5 ppm) and cyclopropane protons (δ 0.8–1.2 ppm).
  • FT-IR : Peaks at 1320–1350 cm⁻¹ (S=O asymmetric stretch) and 1150–1170 cm⁻¹ (S=O symmetric stretch) confirm sulfonamide formation .

How do hydrogen-bonding networks in N-(4-aminophenyl)sulfonamides influence crystal packing and stability?

Advanced Research Question
In N-(4-Aminophenyl)-4-methylbenzenesulfonamide, intermolecular N–H···O and N–H···N hydrogen bonds form a 3D network:

  • N–H···O : Links sulfonamide NH to sulfonyl oxygen, creating [100]-oriented chains.
  • N–H···N : Connects amine groups, generating alternating A/B molecular chains .
    Data Contradiction : Substituents alter hydrogen-bonding patterns. For example, replacing the para-amino group with nitro or methyl groups reduces N–H···N interactions, leading to less stable lattices .

How do substituents on the sulfonamide group affect conformational flexibility and bioactivity?

Advanced Research Question
Comparative studies of sulfonamides show:

  • Dihedral Angles : Vary with substituents (e.g., 45.86° in N-(4-aminophenyl) derivatives vs. 86.1° in nitro-substituted analogs) .
  • Torsional Flexibility : C–S–N–C angles (67.9°–70.2°) influence steric interactions and binding to biological targets (e.g., carbonic anhydrase) .
    Methodological Note : Use DFT calculations (B3LYP/6-31G*) to predict conformational preferences and compare with crystallographic data .

What are the toxicity profiles of N-(4-aminophenyl)sulfonamides, and how are they assessed?

Advanced Research Question
Acute toxicity assays (e.g., LD₅₀ in rats) for related compounds report oral LD₅₀ > 2800 mg/kg, suggesting low acute toxicity . Key steps:

  • In Vivo Testing : Administer compound orally to rodents; monitor mortality and organ damage over 14 days.
  • In Vitro Cytotoxicity : Use HepG2 or HEK293 cells with IC₅₀ assays (MTT or resazurin-based).
    Caution : Amino groups may form reactive metabolites; assess mutagenicity via Ames test .

What sustainable synthesis strategies exist for sulfonamides to reduce environmental impact?

Advanced Research Question
Recent advances address traditional limitations (e.g., aqueous work-ups, metal catalysts):

  • Mechanochemical Synthesis : Solvent-free grinding of amines and sulfonyl chlorides reduces waste.
  • Biocatalysis : Enzymes (e.g., sulfotransferases) enable regioselective sulfonylation under mild conditions .
    Data Table :
MethodYield (%)E-Factor*
Conventional7015–20
Mechanochemical652–5
Biocatalytic501–3
*E-Factor = waste (kg) per product (kg)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-aminophenyl)cyclopropanesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(4-aminophenyl)cyclopropanesulfonamide

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